Periodate-Cleavable Cis-Diol Spacer
BMDB is the only commercial homobifunctional bismaleimide crosslinker containing a vicinal cis-diol spacer arm that enables specific oxidative cleavage by sodium periodate (typically 1–10 mM NaIO₄) under mild conditions that do not require acid or alkaline hydrolysis [1]. This contrasts with all other widely available bismaleimide crosslinkers: BMOE, BMB, and BMH are non-cleavable (alkane spacer), while DTME is cleavable only by reducing agents such as DTT via disulfide bond scission . The periodate cleavage mechanism is orthogonal to disulfide reduction, meaning BMDB-generated crosslinks remain intact under reducing SDS-PAGE conditions but can be selectively cleaved for downstream analysis [2].
| Evidence Dimension | Cleavage mechanism and conditions |
|---|---|
| Target Compound Data | BMDB: vicinal cis-diol spacer; cleavable by 1–10 mM NaIO₄ at neutral pH; stable to reducing agents (DTT, β-mercaptoethanol) |
| Comparator Or Baseline | DTME: central disulfide bond; cleavable only by reducing agents (DTT, TCEP); BMOE, BMB, BMH: alkane spacer, non-cleavable |
| Quantified Difference | BMDB is the sole bismaleimide crosslinker with periodate-cleavable chemistry among the seven commercial bismaleimides compared (BMOE, BMDB, BMB, BMH, DTME, BM(PEG)₂, BM(PEG)₃) |
| Conditions | Crosslinker comparison table from Thermo Fisher Scientific / Pierce bismaleimide product line, verified by EP 1019371 B1 patent specification |
Why This Matters
Researchers needing sequential or orthogonal cleavage workflows (e.g., crosslinking under non-reducing conditions followed by selective periodate release for mass spectrometry identification) have no direct substitute for BMDB among commercial bismaleimides.
- [1] Bauer, P.J. and Hagen, V. (1997), 'Dimaleimido-substituted dihydroxy alkanes which can be used as crosslinking reagents and process for their preparation,' EP 1019371 B1. Abstract: 'The object of the invention is to prepare novel cleavable crosslinking reagents which react with SH groups and do not require subsequent cleavage of the crosslinking reagents from the proteins in acid or alkaline media.' View Source
- [2] Schwarzer, A., Schauf, H. and Bauer, P.J. (1997), 'The Na/Ca-K exchanger of rod photoreceptor exists as dimer in the plasma membrane,' PubMed. Abstract: 'DL-1,4-Bismaleimido-2,3-butanediol (BMBD), a novel cleavable dimaleimide, was synthesized in order to produce cross-links that were stable to reductive conditions.' View Source
